

Discovery and initial characterization of SBI-0206965

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Compound of Interest		
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SBI-0206965: A Dual Inhibitor of ULK1 and AMPK Executive Summary

SBI-0206965 is a potent, cell-permeable small molecule initially identified as a selective inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1), a key regulator of autophagy initiation. Subsequent research has revealed that SBI-0206965 also potently inhibits AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. This dual activity, along with some off-target effects, makes SBI-0206965 a complex but valuable tool for studying cellular metabolism and autophagy. This document provides a comprehensive overview of the discovery, characterization, and experimental protocols related to SBI-0206965, intended for researchers and drug development professionals.

Introduction

Initially developed as a chemical probe to investigate the role of ULK1 in autophagy, **SBI-0206965** emerged from a screening of pyrimidine analogues as an ATP-competitive inhibitor.[1] It demonstrated the ability to inhibit ULK1 signaling and ULK1-mediated survival in cancer cells, particularly under nutrient stress.[1][2] However, further studies characterized **SBI-0206965** as a more potent and selective inhibitor of AMPK compared to the commonly used inhibitor, Compound C.[1][3] This dual inhibitory profile has significant implications for its use in research, requiring careful consideration of its effects on both autophagy and cellular energy sensing pathways.



Mechanism of Action

SBI-0206965 acts as a type IIb inhibitor, binding to a pocket that partially overlaps with the ATP-binding site of its target kinases.[3] A co-crystal structure with the AMPK kinase domain has elucidated this binding mode.[3] A key structural feature for its inhibitory activity is the presence of a methionine residue at the "gatekeeper" position within the kinase domain.[4] Mutation of this methionine to a smaller residue, such as threonine, confers resistance to SBI-0206965 in both AMPK and ULK1.[4]

Interestingly, while **SBI-0206965** inhibits the phosphorylation of downstream AMPK targets, it paradoxically increases the phosphorylation of AMPK at its activating site, Threonine-172.[5] This effect is thought to occur through a biphasic mechanism: at lower concentrations, it may promote phosphorylation by the upstream kinase LKB1, while at higher concentrations, it can increase the cellular AMP:ATP ratio.[5]

In Vitro and In-Cellular Activity

The inhibitory activity of **SBI-0206965** has been quantified in various assays, demonstrating its potency against both ULK1 and AMPK.



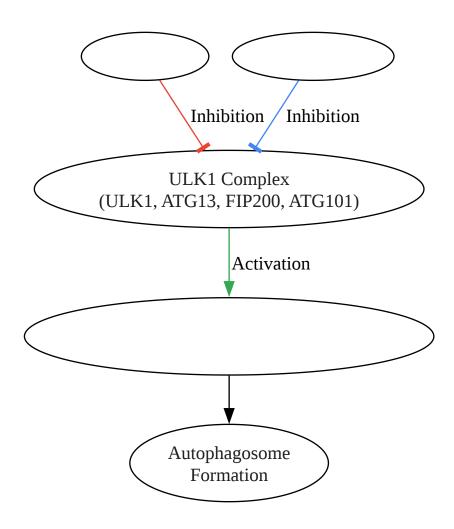
Target	Assay Type	IC50	Reference
ULK1	Kinase Assay	108 nM	[6][7]
ULK2	Kinase Assay	711 nM	[6]
ULK1	NanoBRET Cellular Assay	785 nM	[8]
AMPK	Cell-free Assay	More potent than Compound C	[3]
ACC (in U2OS cells)	HTRF Assay	42 μM (stimulated by MK-8722)	[5]
GBF1 (in U2OS cells)	Western Blot	12 μM (stimulated by MK-8722)	[5]
Raptor (in U2OS cells)	Western Blot	9.2 μM (stimulated by MK-8722)	[5]
ATG14 (in U2OS cells)	Western Blot	67 μΜ	[5]

Signaling Pathways

SBI-0206965 impacts two critical cellular signaling pathways: autophagy initiation via ULK1 and energy homeostasis via AMPK.

ULK1-Mediated Autophagy Initiation

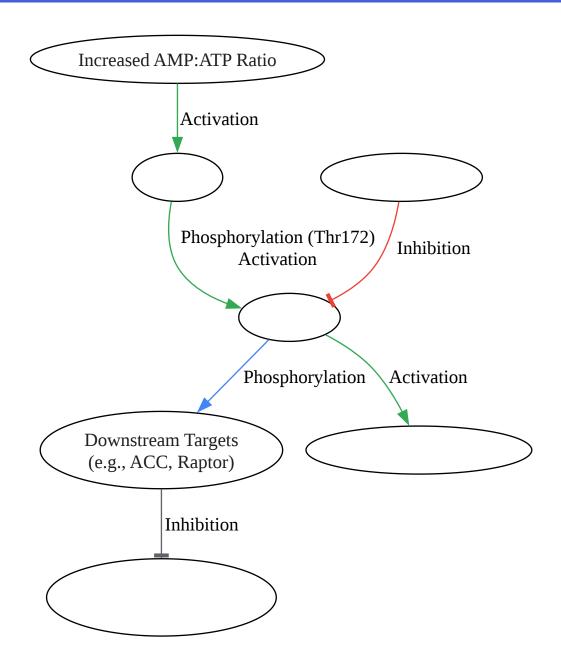




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AMPK Signaling Pathway





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Experimental Protocols In Vitro ULK1 Kinase Assay (γ-32P-ATP)

This protocol is adapted from methodologies described for measuring ULK1 kinase activity.[7]

Objective: To determine the in vitro inhibitory activity of SBI-0206965 on ULK1 kinase.

Materials:



- HEK293T cells
- Flag-ULK1 expression vector
- Transfection reagent
- Cell lysis buffer (IP buffer)
- Anti-Flag antibody
- Protein A/G agarose beads
- Kinase buffer (25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na₃VO₄, 15 mM MgCl₂)
- Recombinant GST-Atg101 substrate
- ATP (cold and y-32P-ATP)
- SDS-PAGE gels and reagents
- PhosphorImager

Procedure:

- Transfect HEK293T cells with the Flag-ULK1 expression vector.
- After 20 hours, lyse the cells in IP buffer.
- Immunoprecipitate Flag-ULK1 using an anti-Flag antibody and Protein A/G agarose beads.
- Wash the immunoprecipitate three times with IP buffer and once with kinase buffer.
- Resuspend the beads in kinase buffer containing varying concentrations of SBI-0206965 or DMSO (vehicle control).
- Initiate the kinase reaction by adding 1 μg of GST-Atg101 substrate and 100 μM ATP (spiked with y-32P-ATP).
- Incubate the reaction at 30°C for 30 minutes.



- Stop the reaction by adding SDS-PAGE loading buffer and boiling.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen.
- Analyze the incorporation of ³²P into the substrate using a PhosphorImager.

Cellular Thermal Shift Assay (CETSA)

This protocol is based on the principles of CETSA to assess target engagement in cells.[9]

Objective: To confirm the binding of SBI-0206965 to ULK1/2 in a cellular context.

Materials:

- Cells of interest
- SBI-0206965
- PBS
- Liquid nitrogen
- · Heating block or PCR machine
- Lysis buffer with protease and phosphatase inhibitors
- Western blot reagents

Procedure:

- Treat cultured cells with **SBI-0206965** or vehicle control for a specified time.
- Harvest and wash the cells with PBS.
- Resuspend the cells in PBS and divide them into aliquots.
- Heat the aliquots at different temperatures for 3 minutes.



- · Immediately cool the samples on ice.
- Lyse the cells by freeze-thawing (e.g., three cycles in liquid nitrogen followed by thawing at 25°C).
- Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.
- Analyze the amount of soluble ULK1/2 in the supernatant by Western blotting.
- A shift in the melting temperature (Tm) in the presence of SBI-0206965 indicates target engagement.

Autophagic Flux Assay

This protocol is a standard method to measure the functional effect of **SBI-0206965** on autophagy.[2]

Objective: To assess the impact of SBI-0206965 on the degradation of autophagic cargo.

Materials:

- Cells of interest (e.g., neuroblastoma cell lines)
- SBI-0206965
- · Bafilomycin A1 or Chloroquine
- · Lysis buffer
- Antibodies against LC3 and p62/SQSTM1
- Western blot reagents

Procedure:

· Plate cells and allow them to adhere.



- Treat cells with SBI-0206965 or vehicle control. In parallel, treat cells with a lysosomal inhibitor (Bafilomycin A1 or Chloroquine) with and without SBI-0206965.
- After the desired treatment time, harvest and lyse the cells.
- Perform Western blot analysis for LC3-II (a marker of autophagosomes) and p62 (an autophagy substrate).
- An accumulation of LC3-II in the presence of a lysosomal inhibitor indicates autophagic flux.
 Inhibition of this accumulation by SBI-0206965 suggests a blockage of autophagy initiation.
 An accumulation of p62 upon treatment with SBI-0206965 also indicates inhibition of autophagic degradation.

Off-Target Effects and Selectivity

While initially considered selective for ULK1, **SBI-0206965** has been shown to inhibit several other kinases, some with equal or greater potency than its primary targets.[4] A screen against 140 human protein kinases revealed that **SBI-0206965** also potently inhibits members of the AMPK-related kinase family, such as NUAK1 and MARK3/4.[4] This broader selectivity profile is important to consider when interpreting experimental results. Additionally, at higher concentrations (\geq 25 μ M), **SBI-0206965** can inhibit glucose and nucleoside transport systems, representing AMPK-independent effects.[1][4]

Applications in Research

Despite its complex pharmacology, SBI-0206965 remains a valuable research tool.

- Cancer Biology: SBI-0206965 has been used to probe the role of autophagy in cancer cell survival. It has been shown to induce apoptosis in various cancer cell lines, particularly under nutrient-deprived conditions or in combination with mTOR inhibitors.[2][10] It has also been shown to sensitize neuroblastoma cells to TRAIL-induced apoptosis.[2]
- Metabolic Studies: As a potent AMPK inhibitor, SBI-0206965 can be used to investigate the
 roles of AMPK in various metabolic processes, such as lipogenesis and glucose uptake.[1]
 However, its off-target effects on glucose transport must be carefully controlled for.



 Drug Development: SBI-0206965 has served as a first-generation chemical probe, leading to the development of more potent and selective dual ULK1/2 inhibitors with improved drug-like properties.[8]

Conclusion

SBI-0206965 is a dual inhibitor of ULK1 and AMPK with a complex pharmacological profile. Its discovery and characterization have provided valuable insights into the roles of autophagy and energy sensing in cellular physiology and disease. While its off-target effects necessitate careful experimental design and interpretation, it remains a critical tool for researchers in the fields of autophagy, metabolism, and cancer biology. The development of second-generation inhibitors based on the **SBI-0206965** scaffold highlights its importance as a foundational molecule in the quest for more specific modulators of these critical cellular pathways.

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